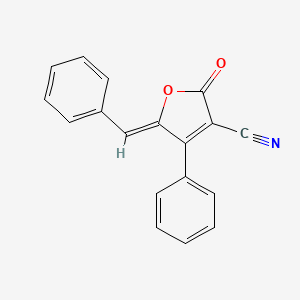

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves various strategies, including direct oxidative carbonylation and reactions with manganese(III) acetate. For instance, the oxidative carbonylation of 3-yne-1,2-diol derivatives in the presence of PdI2/KI catalysts has been demonstrated to produce furan-3-carboxylic esters under mild conditions, showcasing a methodology that might be adaptable to the synthesis of related compounds (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile often features complex arrangements of rings and substituents. The crystal structure of related compounds, such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals intricate details about the arrangement of fused-ring systems and the orientation of substituents, which are critical for understanding the chemical behavior of these molecules (Asiri et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of furancarbonitriles involves interactions with various reagents to form a diverse range of products. For example, the reaction of 2,5-di(thiophen-2-yl)furan-3-carbonitriles with EDOT has been explored to investigate the electrochemical polymerization and the resulting electrochromic properties, indicating the versatile chemical behavior of these compounds (Abaci et al., 2016).

Physical Properties Analysis

The physical properties of furancarbonitriles and related compounds are influenced by their molecular structure. Studies on biobased polyesters using furan derivatives as building blocks highlight the impact of molecular configuration on physical properties, such as molecular weights and the effects of methylene units in dicarboxylic segments (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can be inferred from studies on related molecules. The enzymatic synthesis of biobased polyesters and the investigation of furan polyesters' chemical structures offer insights into the reactivity and potential applications of furancarbonitriles in material science (Jiang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Release and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a related compound, releases nitric oxide when interacting with thiol cofactors. This compound has demonstrated significant biological activities, including the activation of rat lung soluble guanylate cyclase, high vasodilatory activity on rat thoracic aorta strips, and potent inhibition of platelet aggregation. These attributes highlight its potential in medical and biological applications (Medana et al., 1994).

Synthesis of Heterocyclic Compounds

The compound 2-Amino-4,5-dihydro-3-furancarbonitriles has been used in the synthesis of 1,3-oxazin-4-ones and furo[2,3-b]pyran-3a-carbonitriles. This showcases the compound's role in creating diverse heterocyclic structures, which are crucial in drug development and material science (Yamagata, Akizuki, & Yamazaki, 1998).

Catalysis in Organic Synthesis

The compound has been utilized in tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This highlights its utility in facilitating complex organic synthesis processes, demonstrating its importance in developing new chemical entities (Reddy et al., 2012).

Electrochromic Properties

2,5-Di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and their electrochromic properties investigated. This reveals the potential application of the compound in electronic and display technologies, particularly in the development of devices like electrochromic displays (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Synthesis of Complex Molecules

The compound has been involved in various complex synthesis processes, including the formation of monospirocycloadducts, highlighting its versatility and importance in organic chemistry and material science (Aliev et al., 1994).

Eigenschaften

IUPAC Name |

(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEODVUVNVGIRIB-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)